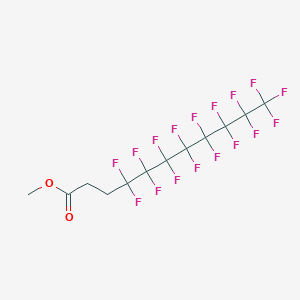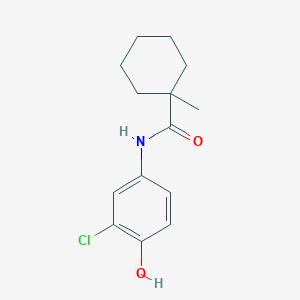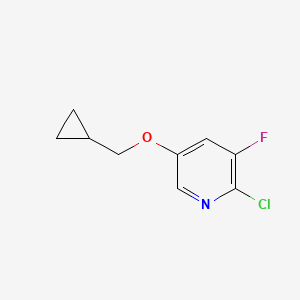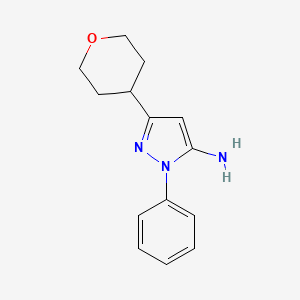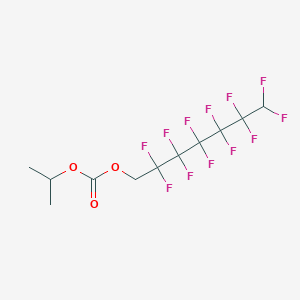
2-Ethyl-4-iodopyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-iodopyridin-3-ol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an ethyl group at the second position, an iodine atom at the fourth position, and a hydroxyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodopyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 2-ethylpyridin-3-ol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and halogenating agents under anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under inert atmosphere.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or aldehydes derived from the hydroxyl group.
Reduction: Deiodinated pyridines or reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 2-Ethyl-4-iodopyridin-3-ol is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through further functionalization.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in creating materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and hydroxyl group can influence its binding affinity and specificity. In material science, its chemical reactivity allows it to form stable bonds with other components, contributing to the desired material properties.
Comparison with Similar Compounds
- 2-Ethyl-3-iodopyridin-4-ol
- 2-Ethyl-4-bromopyridin-3-ol
- 2-Ethyl-4-chloropyridin-3-ol
Comparison: 2-Ethyl-4-iodopyridin-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. Additionally, the position of the substituents on the pyridine ring can influence the compound’s electronic properties and reactivity, making this compound a valuable compound for specific applications.
Properties
CAS No. |
1208987-51-2 |
|---|---|
Molecular Formula |
C7H8INO |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-ethyl-4-iodopyridin-3-ol |
InChI |
InChI=1S/C7H8INO/c1-2-6-7(10)5(8)3-4-9-6/h3-4,10H,2H2,1H3 |
InChI Key |
YNWYORJZXGWKME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)
